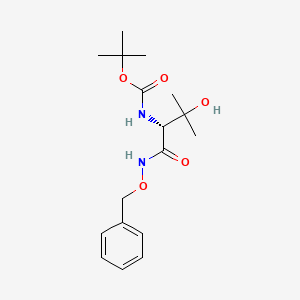

![molecular formula C9H15NO5S B6592416 tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide CAS No. 2023006-14-4](/img/structure/B6592416.png)

tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

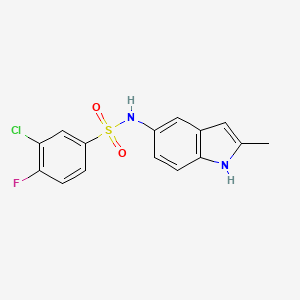

“tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide” is a unique chemical compound. Its empirical formula is C9H15O5N1S1 and it has a molecular weight of 249.2812. This product is provided to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s worth noting that Sigma-Aldrich, one of the suppliers of this compound, does not collect analytical data for this product1.Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO5S3. This code provides a unique identifier for chemical substances and can be used to generate a two-dimensional structure of the compound.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

This compound is predicted to have a boiling point of 328.2±25.0 °C and a density of 1.40±0.1 g/cm34.Wissenschaftliche Forschungsanwendungen

Novel Synthetic Routes and Chemical Transformations

Research demonstrates the development of efficient and scalable synthetic routes to derivatives of tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide, facilitating access to novel compounds. For instance, Meyers et al. (2009) describe scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a foundation for further chemical derivations (Meyers et al., 2009). Similarly, López et al. (2020) outline an enantioselective approach to synthesize (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a precursor to antiviral compounds such as ledipasvir (López et al., 2020).

Chemical Space Exploration

The compound's unique structure enables the exploration of chemical spaces complementary to traditional systems. For example, Harmsen et al. (2011) describe the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate from an N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, illustrating the compound's utility in creating novel piperidine derivatives through 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Molecular Structure and Configuration Studies

Studies also focus on determining the molecular structure and absolute configuration of related spirocyclic compounds. Jakubowska et al. (2013) applied NMR spectroscopy to assign absolute configurations to derivatives of the compound, showcasing its role in advancing stereochemical analysis (Jakubowska et al., 2013).

Advanced Synthetic Applications

Further research illustrates the compound's versatility in synthetic chemistry. Molchanov et al. (2013) discuss regioselective 1,3-dipolar cycloaddition reactions to generate substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, revealing its potential in creating densely functionalized spirocyclic frameworks (Molchanov & Tran, 2013).

Safety And Hazards

This compound is classified under Storage Class Code 10, which refers to combustible liquids1. However, the flash point is not applicable1. Please note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product1.

Zukünftige Richtungen

As this compound is part of a collection of unique chemicals provided to early discovery researchers1, it could potentially be used in various research and development applications. However, the specific future directions would depend on the outcomes of such research.

Please note that the information provided is based on the available sources and there might be more comprehensive and updated information out there. Always refer to the most recent and relevant scientific literature.

Eigenschaften

IUPAC Name |

tert-butyl 5,5-dioxo-6-oxa-5λ6-thia-4-azaspiro[2.4]heptane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(11)10-9(4-5-9)6-14-16(10,12)13/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTBNZRBASIIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2(CC2)COS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-5-thia-4-azaspiro[2.4]heptane 5,5-dioxide, N-BOC protected | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)